Faropenem Related Compound 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

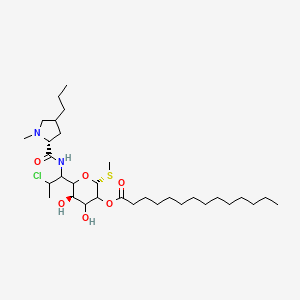

Faropenem Related Compound 1 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class, and is used for the treatment of bacterial infections . The compound appears as a white to light brown powder .

Synthesis Analysis

The synthesis of Faropenem and its related compounds involves various chemical reactions. A synthetic method of Faropenem sodium has been reported, which replaces the allyloxy oxalyl chloride in traditional handicraft using chlorine oxalic acid to p-Nitrobenzyl .Molecular Structure Analysis

The molecular formula of Faropenem Related Compound 1 is C16H29NO4SSi . Its molecular weight is 359.56 .Chemical Reactions Analysis

Faropenem, the parent compound of Faropenem Related Compound 1, is a beta-lactam antibiotic. Like other beta-lactam antibiotics, it acts by inhibiting the synthesis of bacterial cell walls . It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria .Applications De Recherche Scientifique

Treatment of Enterobacterales Infections

Faropenem and other oral penems have been used for the treatment of Enterobacterales infections . These infections are caused by a large family of Gram-negative bacteria that include many of the more familiar pathogens, such as Salmonella, Escherichia coli, Yersinia pestis, Klebsiella and Shigella.

Development of Resistance

There is evidence for the development of resistance to Faropenem . This resistance can occur when bacteria change in response to the use of these medicines, leading to reduced or no effectiveness of the drug.

Cross-Resistance to Carbapenems

Preliminary in vitro evidence suggests that resistance to Faropenem might foster cross-resistance to carbapenems . Carbapenems are a class of highly effective antibiotic agents commonly used for the treatment of severe or high-risk bacterial infections.

Treatment of Urinary Tract Infections (UTIs)

Oral penem antibiotics, including Faropenem, are used for the treatment of urinary tract infections (UTIs) . UTIs are infections that occur in any part of the urinary system, which includes the kidneys, bladder, ureters, and urethra.

Impact on Public Health

Exploring the use of oral penem, including Faropenem, helps to better understand the impact of antibiotic resistance on public health . This understanding can inform the management of infectious diseases, including UTIs.

Treatment of Acute Uncomplicated Cystitis

Faropenem has been used in the treatment of acute uncomplicated cystitis . Cystitis is a common disease in women, and the most common pathogen is Escherichia coli .

Mécanisme D'action

Target of Action

Faropenem, a member of the penem group of beta-lactam antibiotics, primarily targets penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of bacterial cell walls, making them a key target for many antibiotics .

Mode of Action

Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It achieves this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .

Biochemical Pathways

Faropenem’s action on PBPs affects the biochemical pathway responsible for bacterial cell wall synthesis . By inhibiting the cross-linkage of peptidoglycan chains, Faropenem prevents the proper formation of the bacterial cell wall, leading to cell lysis and death . The exact downstream effects of this disruption are dependent on the specific bacterial species and strain.

Pharmacokinetics

Faropenem medoxomil, the prodrug form of Faropenem, offers dramatically improved oral bioavailability, leading to higher systemic concentrations of the drug . It is approximately 90–95% bound to serum proteins, and its half-life is approximately 0.8 hours . After oral administration, Faropenem medoxomil is readily absorbed and rapidly hydrolyzed to the active drug Faropenem .

Result of Action

The result of Faropenem’s action is the effective killing of susceptible bacteria. It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes .

Action Environment

The efficacy of Faropenem can be influenced by various environmental factors, including the presence of antibiotic resistance mechanisms in bacteria . For instance, some studies have reported urinary tract infection (UTI) persistence or recurrence after Faropenem treatment, potentially indicating the development of resistance

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Faropenem Related Compound 1 can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "2,3-dihydro-1H-pyrrolizine-1-carboxylic acid", "Ethyl chloroformate", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid using ethyl chloroformate in the presence of sodium hydroxide to form the corresponding ethyl ester intermediate.", "Step 2: Reduction of the pyrrolizine ring using sodium borohydride in methanol to form the corresponding pyrrolidine intermediate.", "Step 3: Deprotection of the ethyl ester group using hydrochloric acid to form the corresponding pyrrolidine carboxylic acid intermediate.", "Step 4: Formation of Faropenem Related Compound 1 by reaction of the pyrrolidine carboxylic acid intermediate with sodium hydroxide and sodium chloride in water." ] } | |

Numéro CAS |

106560-32-1 |

Formule moléculaire |

C16H29NO4SSi |

Poids moléculaire |

359.56 |

Apparence |

White to light brown powder |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(2R)- 2-Furancarbothioic acid, tetrahydro-, S-[(2R,3S)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-4-oxo-2-azetidinyl] ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)

![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)